4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine
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Overview
Description
4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with an ethylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 5-ethylpyrimidin-2-yl piperazine. This can be achieved by reacting 5-ethylpyrimidine with piperazine under reflux conditions in an appropriate solvent such as ethanol.
Formation of the Pyridazine Derivative: The next step involves the synthesis of 6-chloropyridazine, which can be prepared by chlorination of pyridazine.
Coupling Reaction: The final step involves coupling the 5-ethylpyrimidin-2-yl piperazine with 6-chloropyridazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the coupling reaction, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. The exact molecular pathways and targets are still under investigation, but it is hypothesized that the compound may influence neurotransmitter systems in the brain, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A related compound with a similar piperazine and pyrimidine structure.
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another compound with a piperazine and pyridine structure.
pyrazin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin: A compound with a similar pyridazine and piperazine structure.
Uniqueness
4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is unique due to its specific combination of morpholine, pyridazine, and piperazine rings, along with the ethylpyrimidine substitution
Properties
IUPAC Name |
4-[6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-2-15-13-19-18(20-14-15)25-7-5-23(6-8-25)16-3-4-17(22-21-16)24-9-11-26-12-10-24/h3-4,13-14H,2,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZUBUGHZIDBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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